Regioisomeric Purity and Cross-Coupling Predictability
Procurement of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile (target) instead of its regioisomer 5-bromo-2-methylthiazole-4-carbonitrile (CAS 723743-71-3) is critical because the nitrile position determines the electronic character of the thiazole ring and the site of metal-catalyzed functionalization. The target compound provides a C5-bromo handle for cross-coupling while the nitrile at C2 withdraws electron density, activating the C5 position for oxidative addition. In contrast, the 4-nitrile isomer presents a C4 electrophilic site, altering both the reactivity and the chemical identity of downstream products . An isomerically pure building block mitigates the risk of generating inseparable regioisomeric mixtures in library synthesis.
| Evidence Dimension | Regioisomeric identity (nitrile position) |
|---|---|
| Target Compound Data | 2-Carbonitrile (C2-CN), bromine at C5 |
| Comparator Or Baseline | 5-Bromo-2-methylthiazole-4-carbonitrile: 4-carbonitrile (C4-CN), bromine at C5 |
| Quantified Difference | No quantitative purity loss data available; differentiation is structural and based on accepted regioisomeric principles. |
| Conditions | Structural elucidation by IUPAC nomenclature and InChI |
Why This Matters
Using the regioisomer leads to a different constitution of the final compound, which can invalidate structure-activity relationship (SAR) studies and patent claims.
